![molecular formula C16H21NO4 B12303788 rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropan-1-carbonsäure, trans: ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung enthält einen Cyclopropanring, eine tert-Butoxycarbonyl-(Boc)-Schutzgruppe und eine Carbonsäure-funktionelle Gruppe, was sie zu einem vielseitigen Molekül in der synthetischen organischen Chemie macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Verwendung von Durchfluss-Mikroreaktorsystemen beinhalten, die im Vergleich zu traditionellen Batch-Prozessen Vorteile in Bezug auf Effizienz, Vielseitigkeit und Nachhaltigkeit bieten . Diese Systeme ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und reduziertem Abfall führt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropan-1-carbonsäure, trans kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Carbonsäuregruppe kann oxidiert werden, um entsprechende Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Produkte zu bilden.
Substitution: Die Boc-Schutzgruppe kann unter sauren Bedingungen entfernt werden, um die freie Aminogruppe freizulegen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden oft verwendet.
Substitution: Saure Bedingungen, wie die Behandlung mit Trifluoressigsäure (TFA), werden verwendet, um die Boc-Gruppe zu entfernen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäurederivaten führen, während die Reduktion Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropan-1-carbonsäure, trans hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Molekülen und Signalwegen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer in der Arzneimittelsynthese untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropan-1-carbonsäure, trans beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Boc-Schutzgruppe kann entfernt werden, um eine Aminogruppe freizulegen, die dann an verschiedenen biochemischen Reaktionen teilnehmen kann. Der Cyclopropanring sorgt für strukturelle Starrheit, was die Reaktivität der Verbindung und ihre Wechselwirkungen mit anderen Molekülen beeinflusst .
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed to reveal an amine group, which can then participate in various biochemical reactions. The cyclopropane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropan-1-carbonsäure, cis
- rac-(1S,2S)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropan-1-carbonsäure, trans
- rac-(1S,2S)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropan-1-carbonsäure, cis
Einzigartigkeit: Die trans-Konfiguration von rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropan-1-carbonsäure verleiht ihr eindeutige stereochemische Eigenschaften, die ihre Reaktivität und Wechselwirkungen im Vergleich zu ihren cis-Gegenstücken beeinflussen. Das Vorhandensein der Boc-Schutzgruppe bietet außerdem Vielseitigkeit in synthetischen Anwendungen, die eine selektive Entschützung und Funktionalisierung ermöglicht .
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-10-4-6-11(7-5-10)12-8-13(12)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
FHLIUZIIQIDVTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)
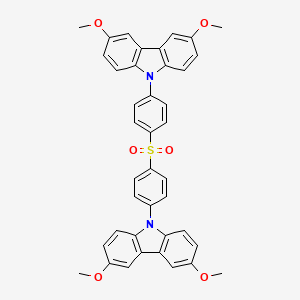
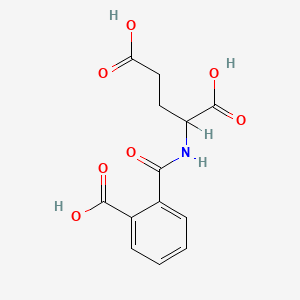
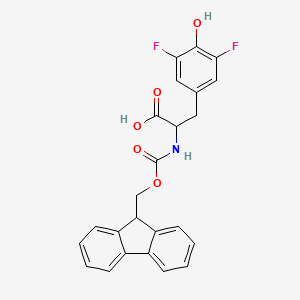
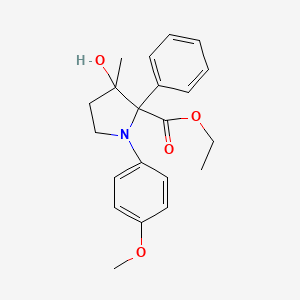
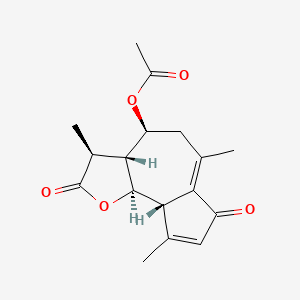
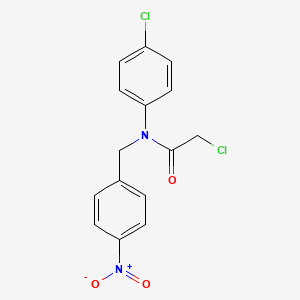
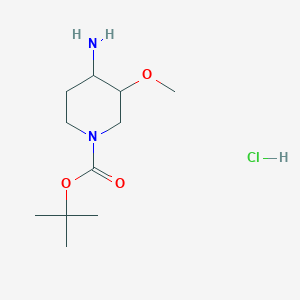

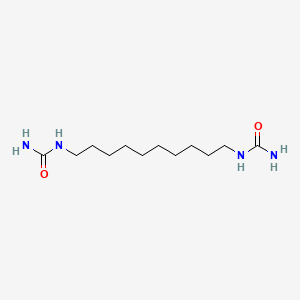
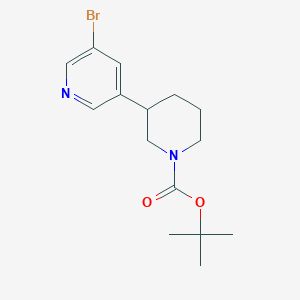
![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
